GW9508

Übersicht

Beschreibung

GW9508 ist ein potenter und selektiver Agonist für die freien Fettsäure-Rezeptoren GPR40 und GPR120. Es wurde umfassend für seine Rolle bei der Regulation des intrazellulären Metabolismus untersucht, insbesondere im Zusammenhang mit der Insulinsekretion, die durch Glukose stimuliert wird, und der Knochenregeneration .

Vorbereitungsmethoden

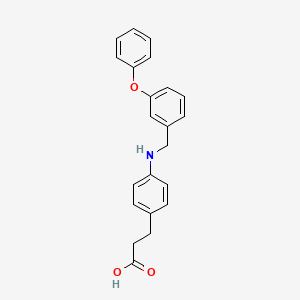

This compound kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Kupplung von 3-Phenoxybenzylamin mit 4-Bromphenylpropionsäure beinhalten, gefolgt von weiteren Modifikationen, um die gewünschten funktionellen Gruppen einzuführen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Kupplung und die nachfolgenden Reaktionen zu erleichtern . Industrielle Produktionsverfahren können die Skalierung dieser Reaktionen unter Verwendung von kontinuierlichen Strömungsreaktoren beinhalten, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

GW9508 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Untersucht für seine Auswirkungen auf den intrazellulären Metabolismus und die Zelldifferenzierung.

Medizin: Studien zu seinen potenziellen therapeutischen Anwendungen bei Diabetes, Knochenregeneration und Neuroinflammation

Industrie: Einsatz bei der Entwicklung bioaktiver Gerüste für die Gewebetechnik und regenerative Medizin.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an und Aktivierung der freien Fettsäure-Rezeptoren GPR40 und GPR120. Diese Aktivierung führt zur Modulation intrazellulärer Signalwege, einschließlich der Aktivierung der Proteinkinase C und der Phosphorylierung verschiedener nachgeschalteter Zielmoleküle . Diese Pfade spielen eine entscheidende Rolle bei der Regulation der durch Glukose stimulierten Insulinsekretion, der Osteogenese und der Neuroinflammation .

Wirkmechanismus

Target of Action

GW9508 is a potent agonist of the free fatty acid receptors GPR40 and GPR120 . These receptors are abundantly expressed on insulin-expressing beta cells and play a vital role in mediating anti-inflammatory and insulin-sensitizing effects .

Mode of Action

This compound interacts with its targets, GPR40 and GPR120, to potentiate glucose-stimulated insulin secretion through the activation of protein kinase C (PKC) α and ε in INS-1 cells . It also reverses palmitate-induced insulin signaling impairment through a GPR40-dependent pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It activates the Akt/GSK-3 pathway to increase glycogen levels in HepG2 cells . It also promotes ox-LDL-induced transcriptional factor NF-E2-related factor 2 (NRF2) translocation into the nucleus . Furthermore, it regulates high-glucose- or palmitate-induced fetuin-A expression to increase insulin sensitivity through a GPR40/PLC/PKC pathway in HepG2 cells .

Pharmacokinetics

This compound shows low clearance, moderate half-life, and ideal bioavailability (54.88%) . It is metabolized in the body through hydroxylation and glucuronidation, with acylglucuronide conjugate (M6) being the most abundant metabolite .

Result of Action

The activation of GPR40 and GPR120 by this compound leads to an increase in insulin secretion in isolated islets . It also decreases the hepatic expression of fetuin-A in high-fat diet-induced (HFD) mice significantly . Moreover, it has been found to have anti-inflammatory and anti-atherosclerotic activities .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For instance, long-term treatment with low doses of this compound in high-fat diet-induced (HFD) diabetic mice decreased blood glucose with decreased plasma insulin significantly and improved glucose intolerance and insulin resistance . .

Biochemische Analyse

Biochemical Properties

GW9508 interacts with several biomolecules, primarily the G-protein-coupled receptor 40 (GPR40). It acts as an agonist for GPR40, triggering a cascade of biochemical reactions that lead to various physiological effects . This compound has shown to have more than 500-fold selectivity for GPR40 over other receptors like GPR41 and GPR43 .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to potentiate glucose-stimulated insulin secretion in MIN6 cells . In addition, this compound has been found to reduce energy efficiency and the expression of inflammatory genes in the hypothalamus .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to GPR40, which leads to a series of intracellular events. It has been shown to stimulate the Akt/GSK-3 pathway, which increases glycogen levels in HepG2 cells . Furthermore, this compound has been found to reverse palmitate-induced insulin signaling impairment through a GPR40-dependent pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, chronic activation of GPR40 by this compound in high-fat diet-induced diabetic mice resulted in significant decreases in blood glucose levels and improvements in glucose intolerance and insulin resistance over time .

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models. For example, intrathecal injection of this compound in mice showed a dose-dependent reduction in mechanical allodynia in certain pain models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to promote stem cell differentiation and bone formation through multiple intracellular metabolism pathways, including purine and pyrimidine metabolism, amino acid metabolism, glutathione metabolism, and taurine and hypotaurine metabolism .

Transport and Distribution

It is known that this compound is a small molecule that can easily diffuse across cell membranes and reach its target, the GPR40 receptor .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane where it binds to the GPR40 receptor. This receptor is a transmembrane protein, and the binding of this compound to it triggers intracellular signaling pathways .

Vorbereitungsmethoden

GW9508 can be synthesized through a series of chemical reactions involving the coupling of 3-phenoxybenzylamine with 4-bromophenylpropionic acid, followed by further modifications to introduce the desired functional groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling and subsequent reactions . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

GW9508 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen an this compound zu modifizieren.

Substitution: Substitutionsreaktionen können verwendet werden, um verschiedene Substituenten an den aromatischen Ringen von this compound einzuführen.

Zu den gebräuchlichen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

GW9508 ist einzigartig in seiner hohen Selektivität für GPR40 und GPR120 im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen sind:

AMG 837: Ein weiterer GPR40-Agonist mit ähnlichen Auswirkungen auf die Insulinsekretion.

TAK-875: Ein GPR40-Agonist, der für sein Potenzial bei der Behandlung von Typ-2-Diabetes untersucht wird.

TUG-891: Ein GPR120-Agonist mit entzündungshemmenden Eigenschaften.

This compound zeichnet sich durch seine duale Agonistenaktivität sowohl auf GPR40 als auch auf GPR120 aus, was es zu einem vielseitigen Werkzeug für die Untersuchung der Rolle dieser Rezeptoren in verschiedenen physiologischen Prozessen macht .

Eigenschaften

IUPAC Name |

3-[4-[(3-phenoxyphenyl)methylamino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c24-22(25)14-11-17-9-12-19(13-10-17)23-16-18-5-4-8-21(15-18)26-20-6-2-1-3-7-20/h1-10,12-13,15,23H,11,14,16H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGENZVKCTGIDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC3=CC=C(C=C3)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237088 | |

| Record name | 4-(((3-phenoxyphenyl)methyl)amino)-Benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885101-89-3 | |

| Record name | GW-9508 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885101893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(((3-phenoxyphenyl)methyl)amino)-Benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Phenoxybenzylamino)phenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GW-9508 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T77GYP2CS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.